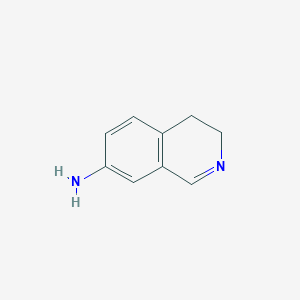

3,4-Dihydroisoquinolin-7-amine

Description

Significance of the Isoquinoline (B145761) Alkaloid Class

Isoquinoline alkaloids are a large and structurally diverse group of naturally occurring compounds, with over 2500 known members. ontosight.ai These alkaloids are characterized by the presence of an isoquinoline nucleus, a bicyclic aromatic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. mdpi.com They are predominantly found in plant families such as Papaveraceae (poppy family), Berberidaceae (barberry family), Menispermaceae, and Ranunculaceae. ontosight.ai

The significance of isoquinoline alkaloids in chemical biology and pharmacology is immense, with a history of use in traditional medicine spanning centuries. mdpi.com This class of compounds exhibits a wide spectrum of biological activities, including analgesic, antimicrobial, anticancer, and antispasmodic effects. nih.govcymitquimica.com Prominent examples that underscore the therapeutic importance of this class include morphine and codeine, potent analgesics isolated from the opium poppy (Papaver somniferum), and berberine, which possesses notable antimicrobial and anticancer properties. ontosight.aicymitquimica.com The structural complexity and varied biological activities of isoquinoline alkaloids have made them a fertile ground for natural product synthesis and the development of new therapeutic agents. cymitquimica.com

Role of the 3,4-Dihydroisoquinoline (B110456) Moiety as a Privileged Scaffold in Medicinal Chemistry

Within the broader class of isoquinolines, the 3,4-dihydroisoquinoline moiety has emerged as a "privileged scaffold." This term is used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a versatile template for the design of novel bioactive compounds. chemshuttle.commdpi.com The structural rigidity and three-dimensional character of the 3,4-dihydroisoquinoline core allow for the precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules such as enzymes and receptors. ontosight.ai

The synthetic accessibility of the 3,4-dihydroisoquinoline core, often through established chemical reactions like the Bischler-Napieralski or Pictet-Spengler reactions, further enhances its utility in drug discovery. nih.govacs.org This scaffold is a key structural component in a variety of compounds with demonstrated therapeutic potential, including antitumor agents that function as tubulin polymerization inhibitors, kinase inhibitors, and agents targeting G1 phase of the cell cycle. nih.govacs.org The adaptability of the 3,4-dihydroisoquinoline scaffold allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties, making it a valuable starting point for the development of new drugs. mdpi.com

Overview of 3,4-Dihydroisoquinolin-7-amine and its Derivatives in Contemporary Research

This compound is a specific derivative of the dihydroisoquinoline scaffold that has garnered interest in contemporary research. The presence of an amino group at the 7-position provides a crucial handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. This functional group can influence the compound's physicochemical properties, such as its basicity and hydrogen bonding capacity, which are critical for its interaction with biological targets.

While research specifically on the parent compound, this compound, is often integrated into broader studies of its derivatives, the investigation of these related molecules provides significant insights into its potential applications. Derivatives of 7-amino-3,4-dihydroisoquinoline have been explored for a range of biological activities. For instance, N-acylated derivatives have been synthesized and investigated for their therapeutic potential. fluorochem.co.uk

The general synthetic approach to related 3,4-dihydroisoquinolines often involves the cyclization of a corresponding β-phenylethylamine derivative. acs.org For amino-substituted variants, a common strategy involves carrying the amino group through the synthesis in a protected form, such as a nitro group, which is then reduced in a later step. fluorochem.co.uk

The research into derivatives of this compound highlights the versatility of this scaffold in generating compounds with diverse biological activities. The amino group at the 7-position serves as a key site for derivatization, enabling the exploration of structure-activity relationships and the development of novel therapeutic candidates.

| Derivative Class | Investigated Biological Activity | Reference |

| 1-Substituted 3,4-dihydroisoquinolines | Antitumor (Cell cycle arrest) | |

| 1,4-Disubstituted-3,4-dihydroisoquinolines | Antitumor (Tubulin polymerization inhibition) | acs.org |

| 3,4-Dihydroisoquinoline-3-carboxylic acids | Free-radical scavenging, enzyme inhibition | nih.gov |

| 7-Amino-3,4-dihydroisoquinolin-1(2H)-ones | Anticancer |

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydroisoquinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5-6H,3-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDBZRYXNCPKRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=CC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90465341 | |

| Record name | 3,4-dihydroisoquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62541-60-0 | |

| Record name | 3,4-dihydroisoquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,4 Dihydroisoquinolin 7 Amine and Its Derivatives

Classical and Contemporary Approaches to 3,4-Dihydroisoquinoline (B110456) Synthesis

The synthesis of the 3,4-dihydroisoquinoline core is a cornerstone of heterocyclic chemistry, with a rich history of established name reactions and a continuous drive towards more efficient and diverse methodologies. These approaches are crucial for accessing a wide array of substituted analogs, including those with the 7-amino functionality.

Bischler-Napieralski Cyclization and its Variants

The Bischler-Napieralski reaction stands as a fundamental and widely employed method for the synthesis of 3,4-dihydroisoquinolines. organic-chemistry.orgnrochemistry.com This intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides, typically derived from phenethylamines, using a dehydrating agent in acidic conditions. nrochemistry.com Common condensing agents include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and zinc chloride (ZnCl₂). organic-chemistry.orgnrochemistry.com The reaction is particularly effective when the aromatic ring is activated by electron-donating groups, which facilitates the ring closure. nrochemistry.com

The mechanism of the Bischler-Napieralski reaction is thought to proceed through one of two primary pathways. One involves the formation of a dichlorophosphoryl imine-ester intermediate, which then cyclizes. The other, more commonly accepted mechanism, involves the in situ generation of a nitrilium ion intermediate that subsequently undergoes electrophilic attack on the aromatic ring to form the dihydroisoquinoline ring system. nrochemistry.com

Several modifications to the classical Bischler-Napieralski reaction have been developed to improve yields and expand its substrate scope. One significant challenge is the potential for a retro-Ritter reaction, which can lead to the formation of styrene (B11656) byproducts. organic-chemistry.org To circumvent this, a modified procedure utilizes oxalyl chloride and an iron(III) chloride catalyst to form an N-acyliminium intermediate, thus preventing the elimination that leads to the undesired nitrile. organic-chemistry.org Subsequent removal of the oxalyl group furnishes the desired 3,4-dihydroisoquinoline in good yields. organic-chemistry.org

Recent advancements have focused on milder and more efficient reaction conditions. For instance, the use of triphenyl phosphite-bromine has been reported as a very mild condition for effecting a Bischler-Napieralski-type cyclization. researchgate.net Additionally, the reaction has been successfully performed in room temperature ionic liquids, offering a greener alternative to traditional solvents. organic-chemistry.org The synthesis of 3-aryl-3,4-dihydroisoquinolines has also been achieved through modified Bischler-Napieralski procedures. organic-chemistry.org

| Reagent/Condition | Description | Reference |

| POCl₃, P₂O₅, ZnCl₂ | Classical condensing agents for the Bischler-Napieralski reaction. | organic-chemistry.orgnrochemistry.com |

| Oxalyl chloride-FeCl₃ | A modification to prevent the retro-Ritter side reaction by forming an N-acyliminium intermediate. | organic-chemistry.org |

| Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) | Promotes a Bischler-Napieralski-type synthesis from phenylethanols and nitriles. organic-chemistry.org | |

| Triphenyl phosphite-bromine | Enables a very mild Bischler-Napieralski-type cyclization. | researchgate.net |

| Room temperature ionic liquid | Serves as an alternative solvent system for the reaction. | organic-chemistry.org |

Pictet-Spengler Reactions and Isoquinoline (B145761) Library Generation

The Pictet-Spengler reaction is another cornerstone in the synthesis of isoquinoline derivatives, particularly tetrahydroisoquinolines. wikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.org While the classical Pictet-Spengler reaction typically yields tetrahydroisoquinolines, these can often be oxidized to the corresponding 3,4-dihydroisoquinolines. organic-chemistry.org

The reaction is mechanistically related to the Mannich reaction and proceeds through the formation of an iminium ion, which acts as the electrophile for the ring-closing step. wikipedia.org The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. Electron-rich aromatic systems, such as those found in dopamine (B1211576) derivatives, undergo the reaction under mild conditions. wikipedia.orgtandfonline.com For less activated systems, harsher conditions, including refluxing in strong acids like hydrochloric acid or trifluoroacetic acid, are often necessary. wikipedia.org

The versatility of the Pictet-Spengler reaction has made it a valuable tool for the generation of isoquinoline libraries for drug discovery and other applications. organic-chemistry.org Microwave-assisted Pictet-Spengler reactions have been shown to be particularly effective for rapidly producing a diverse range of substituted isoquinolines. organic-chemistry.orgrsc.org This high-throughput approach allows for the efficient exploration of structure-activity relationships. Furthermore, enzymatic versions of the Pictet-Spengler reaction, utilizing enzymes like norcoclaurine synthase, offer a highly stereoselective route to optically active tetrahydroisoquinolines, which can be precursors to chiral 3,4-dihydroisoquinolines. tandfonline.comoup.com

| Reaction Variant | Key Features | Reference |

| Classical Pictet-Spengler | Condensation of a β-arylethylamine with an aldehyde/ketone followed by acid-catalyzed cyclization to form a tetrahydroisoquinoline. | wikipedia.org |

| Oxidation of Tetrahydroisoquinolines | The products of the Pictet-Spengler reaction can be oxidized to yield 3,4-dihydroisoquinolines. | organic-chemistry.org |

| Microwave-Assisted Pictet-Spengler | Enables rapid synthesis of isoquinoline libraries. | organic-chemistry.orgrsc.org |

| Enzymatic Pictet-Spengler | Utilizes enzymes like norcoclaurine synthase for stereoselective synthesis of optically active tetrahydroisoquinolines. | tandfonline.comoup.com |

Tandem Annulation Strategies

Tandem annulation strategies have emerged as powerful and efficient methods for the construction of the 3,4-dihydroisoquinoline scaffold in a single synthetic operation. These processes often involve a cascade of reactions that rapidly build molecular complexity from simpler starting materials.

One notable example is a trifluoromethanesulfonic anhydride (Tf₂O)-promoted tandem annulation of phenylethanols with nitriles. researchgate.netresearchgate.net This method is significant because it allows for a convergent synthesis, moving away from the linear approach of the traditional Bischler-Napieralski reaction which starts from pre-formed amides. researchgate.net The key to this reaction's success is the in situ formation of a phenonium ion, which serves as a stable and reactive primary phenylethyl carbocation, facilitating the subsequent cyclization with the nitrile. researchgate.netresearchgate.net

Another innovative approach involves the rhodium(III)-catalyzed [4+2] annulation of N-chloroimines with maleimides. acs.org This reaction provides access to dihydro-1H-pyrrolo[3,4-c]isoquinoline-1,3(2H)-diones, which are complex heterocyclic systems containing the dihydroisoquinoline core. acs.org The reaction conditions can be tuned to selectively produce either the [4+2] annulation product or a dehydrogenative annulation product. acs.org

Furthermore, diversity-oriented synthesis has been achieved through [4+2] and [3+2] annulations of ninhydrin-derived Morita-Baylis-Hillman (MBH) adducts with 3,4-dihydroisoquinolines. nih.gov These reactions lead to the formation of novel polycyclic frameworks incorporating the tetrahydroisoquinoline motif in high yields and with excellent diastereoselectivity. nih.gov

Electrophilic Amide Activation and Cyclodehydration

A versatile and mild method for the synthesis of 3,4-dihydroisoquinolines involves the electrophilic activation of amides followed by cyclodehydration. nih.govnih.gov This approach, which can be considered a modification of the Bischler-Napieralski reaction, offers the advantage of proceeding under significantly milder conditions and with shorter reaction times. nih.gov

The key to this methodology is the use of trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base, such as 2-chloropyridine (B119429) or 4-(dimethylamino)pyridine (DMAP). nih.govacs.org The reaction is typically carried out at low temperatures to achieve the initial amide activation, followed by warming to promote the cyclodehydration step. nih.govnih.gov This process has been successfully applied to a wide range of substrates, including non-activated and halogenated phenethylene-derived amides, N-vinyl amides, and even optically active substrates, affording the corresponding 3,4-dihydroisoquinolines in high yields and with minimal racemization. nih.govacs.org

The use of Tf₂O and 2-chloropyridine has been identified as an optimal combination for this transformation, providing the desired 3,4-dihydroisoquinoline from N-phenethylbenzamide in 95% yield. nih.govacs.org This method's broad substrate scope and mild conditions make it a valuable tool for the synthesis of diverse isoquinoline and β-carboline derivatives. nih.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful technique to accelerate and improve the efficiency of many organic transformations, including the synthesis of 3,4-dihydroisoquinolines. anton-paar.com The use of microwave irradiation can lead to significantly reduced reaction times, increased product yields, and often cleaner reactions compared to conventional heating methods. mdpi.com

Both the Bischler-Napieralski and Pictet-Spengler reactions have been successfully adapted to microwave-assisted conditions, enabling the rapid generation of libraries of substituted dihydroisoquinolines and tetrahydroisoquinolines. organic-chemistry.org For instance, the microwave-assisted synthesis of 1-substituted 6,7-dimethoxy-3-oxo-2,3-dihydroisoquinolines has been developed under solvent-free conditions, offering an environmentally friendly approach. researchgate.net

Furthermore, microwave heating has been effectively employed in palladium-catalyzed coupling reactions to produce N-aryl 1,2,3,4-tetrahydroisoquinolines. researchgate.net Reactions of 1,2,3,4-tetrahydroisoquinoline (B50084) with aryl iodides were typically complete within 5 minutes, and with pyridyl bromides within 30 minutes, highlighting the dramatic rate enhancements achievable with microwave irradiation. researchgate.net These rapid and efficient protocols are highly valuable for the construction of diverse isoquinoline derivatives for various applications.

| Synthetic Method | Key Features of Microwave-Assisted Protocol | Reference |

| Bischler-Napieralski Reaction | Rapid generation of dihydroisoquinoline libraries. | organic-chemistry.org |

| Pictet-Spengler Reaction | Rapid generation of tetrahydroisoquinoline libraries. | organic-chemistry.org |

| Synthesis of 3-oxo-2,3-dihydroisoquinolines | Solvent-free conditions, good to excellent yields. | researchgate.net |

| Pd-catalyzed N-arylation | Rapid synthesis of N-aryl 1,2,3,4-tetrahydroisoquinolines with reaction times as short as 5 minutes. | researchgate.net |

Use of α-Azido Carbonyl Compounds as Precursors

α-Azido carbonyl compounds have proven to be versatile precursors for the synthesis of various nitrogen-containing heterocycles, including isoquinoline derivatives. organic-chemistry.orgnih.gov An orthogonal synthetic methodology allows for the selective formation of either isoindoles or isoquinolines from the same α-azido carbonyl starting material bearing a 2-alkenylaryl moiety. organic-chemistry.org

The synthesis of isoquinolines from these precursors is achieved through a 6π-electrocyclization of an in-situ generated N-H imine intermediate. organic-chemistry.org This transformation can be promoted by treating the azide (B81097) with additives such as sodium azide or sodium acetate, followed by heating to induce cyclization. organic-chemistry.org Optimized conditions for isoquinoline synthesis involve the use of potassium carbonate and ethanol (B145695) in N,N-dimethylimidazolidinone (DMI) at 40°C, followed by heating in toluene. organic-chemistry.org

This methodology offers a high degree of flexibility, allowing for the synthesis of a diverse range of isoquinoline derivatives with various functional groups, including methyl, benzyl, fluorine, and bromine. organic-chemistry.org The ability to selectively direct the reaction towards either isoquinoline or isoindole formation by modifying the reaction conditions underscores the synthetic utility of α-azido carbonyl compounds as valuable building blocks in heterocyclic chemistry. organic-chemistry.org

Targeted Synthesis of Amino-Substituted Dihydroisoquinolines

The precise introduction of an amino group onto the 3,4-dihydroisoquinoline framework is a key synthetic challenge. Researchers have developed several targeted approaches to achieve this, enabling the synthesis of specific isomers like the 7-amino and 8-amino derivatives.

Directed ortho-Lithiation and Halogen-Amine Exchange for 8-Amino-3,4-dihydroisoquinolines

A notable strategy for the synthesis of 8-amino-3,4-dihydroisoquinolines involves a sequence of directed ortho-lithiation followed by a fluorine-amine exchange. nih.govresearchgate.netmdpi.com This method utilizes the directing effect of a fluorine atom to achieve regioselective lithiation and subsequent functionalization.

The synthesis commences with the preparation of 8-fluoro-3,4-dihydroisoquinoline (B12937770). This key intermediate is synthesized via a directed ortho-lithiation of an N-pivaloyl-2-fluorophenethylamine derivative. mdpi.com The fluorine atom effectively directs the lithiation to the adjacent C8 position. Subsequent reaction with a suitable electrophile, such as dimethylformamide (DMF), followed by acidic workup, leads to the formation of the 3,4-dihydroisoquinoline ring system. mdpi.com

Once 8-fluoro-3,4-dihydroisoquinoline is obtained, the fluorine atom can be displaced by various amines through a nucleophilic aromatic substitution (SNAr) reaction, specifically a fluorine-amine exchange. nih.govresearchgate.netmdpi.com Heating the fluoro-substituted precursor with a primary or secondary amine, such as morpholine (B109124) or pyrrolidine, in a sealed tube furnishes the corresponding 8-amino-3,4-dihydroisoquinoline derivatives. mdpi.com This halogen-amine exchange provides a direct route to 8-substituted amino compounds that are valuable for further derivatization. nih.govresearchgate.net

| Starting Material | Reagents | Product | Yield (%) |

| 8-Fluoro-3,4-dihydroisoquinoline hydrochloride hydrate | Morpholine | 8-(Morpholin-4-yl)-3,4-dihydroisoquinoline | 51 |

| 8-Fluoro-3,4-dihydroisoquinoline hydrochloride hydrate | Pyrrolidine | 8-(Pyrrolidin-1-yl)-3,4-dihydroisoquinoline | 49 |

| 8-Fluoro-3,4-dihydroisoquinoline hydrochloride hydrate | Piperidine (B6355638) | 8-(Piperidin-1-yl)-3,4-dihydroisoquinoline | - |

| Data sourced from Molecules (2018). mdpi.com |

Reduction of Nitro-Substituted 3,4-Dihydroisoquinolines to Amino Derivatives

The reduction of a nitro group is a fundamental and widely used transformation in organic synthesis to introduce an amino group. This method is applicable to the synthesis of 3,4-dihydroisoquinolin-7-amine, starting from the corresponding 7-nitro-3,4-dihydroisoquinoline (B1308824) precursor. A variety of reducing agents and conditions can be employed for this conversion. commonorganicchemistry.comnumberanalytics.comwikipedia.org

Commonly used methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation : This is a highly efficient method utilizing hydrogen gas in the presence of a metal catalyst. commonorganicchemistry.comnumberanalytics.com Catalysts such as palladium on carbon (Pd/C) and Raney nickel are frequently employed. commonorganicchemistry.comwikipedia.org This method is often clean and provides high yields, though care must be taken as the catalyst can also reduce other functional groups. commonorganicchemistry.com

Metal-Based Reductions : The use of metals in acidic or neutral media is a classic and reliable approach. numberanalytics.com Reagents such as iron powder in acetic acid, zinc dust in acidic solutions, and tin(II) chloride (SnCl₂) in hydrochloric acid are effective for reducing nitroarenes. commonorganicchemistry.comwikipedia.orgresearchgate.net Specifically, the reduction of nitro-substituted isoquinoline derivatives has been successfully achieved using stannous chloride. clockss.org

Other Reducing Agents : For substrates with sensitive functional groups that are incompatible with catalytic hydrogenation or strongly acidic conditions, alternative reagents can be used. Sodium sulfide (B99878) (Na₂S) or sodium hydrosulfite can be employed, sometimes offering selectivity in the presence of other reducible groups. commonorganicchemistry.comwikipedia.org The combination of sodium borohydride (B1222165) (NaBH₄) with transition metal salts, like nickel(II) acetate, has also been shown to be effective for the reduction of nitro compounds to their corresponding amines in high yields. orientjchem.org

| Reducing System | Substrate Type | Product | Notes |

| H₂/Pd-C | Aromatic Nitro | Amine | Common, efficient, but can reduce other groups. commonorganicchemistry.com |

| Fe/Acid | Aromatic Nitro | Amine | Mild and effective. commonorganicchemistry.com |

| SnCl₂/HCl | Aromatic Nitro | Amine | Provides mild reduction conditions. commonorganicchemistry.comresearchgate.net |

| NaBH₄/Ni(OAc)₂·4H₂O | Aromatic & Aliphatic Nitro | Amine | High yields at room temperature. orientjchem.org |

| This table summarizes general findings for nitro group reduction. |

Multi-Step Synthesis Pathways for 3,4-Dihydroisoquinoline-7-amine Compounds

The synthesis of specifically substituted 3,4-dihydroisoquinolines, including the 7-amino derivative, often requires multi-step reaction sequences. A common and versatile approach is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nih.govsmolecule.comaurigeneservices.commdpi.com

To synthesize a 7-amino substituted derivative, one would typically start with a phenylethylamine precursor bearing a protected amino group (or a nitro group that can be later reduced) at the appropriate position on the phenyl ring. For instance, a synthesis could begin with a 3-nitro-4-methoxyphenethylamine derivative. This starting material can be acylated, and the resulting amide can then undergo a Bischler-Napieralski cyclization to form the 3,4-dihydroisoquinoline core. nih.gov Subsequent reduction of the nitro group and potential deprotection of other functional groups would yield the desired 7-amino-3,4-dihydroisoquinoline.

Another powerful method for constructing the dihydroisoquinoline scaffold is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization under acidic conditions. clockss.org While this typically yields tetrahydroisoquinolines, subsequent oxidation can provide the dihydroisoquinoline.

An example of a multi-step synthesis leading to amino-substituted dihydroisoquinolines is the one-pot reaction of homoveratrylamine with aminobenzoic acids in polyphosphoric acid (PPA) to yield 1-(aminophenyl)-3,4-dihydroisoquinolines. clockss.org Although this provides a C1-substituted product, the methodology demonstrates the construction of the core with a free amino group on a tethered ring.

Asymmetric Synthesis of Chiral 3,4-Dihydroisoquinoline Scaffolds

The development of asymmetric methods to synthesize chiral 3,4-dihydroisoquinolines is of significant interest, as the C1-chiral center is a key feature in many biologically active alkaloids. rsc.orgrsc.org These strategies focus on creating stereogenic centers with high enantioselectivity.

Catalytic Asymmetric Synthesis Strategies for C1-Chirality

The creation of a stereogenic center at the C1 position of the 3,4-dihydroisoquinoline ring is a primary focus of asymmetric synthesis. A major approach involves the asymmetric reduction of the C=N bond of a 3,4-dihydroisoquinoline precursor. This can be achieved through catalytic asymmetric hydrogenation or transfer hydrogenation using chiral transition-metal catalysts. mdpi.comresearchgate.net

Asymmetric Hydrogenation : Chiral catalysts based on iridium, rhodium, and ruthenium complexed with chiral phosphine (B1218219) ligands have proven to be highly effective for the enantioselective hydrogenation of 1-substituted 3,4-dihydroisoquinolines to the corresponding chiral tetrahydroisoquinolines. mdpi.com For example, iridium catalysts bearing phosphorus-based ligands have been used for the asymmetric hydrogenation of 1-aryl substituted-3,4-dihydroisoquinolines. mdpi.com Similarly, chiral cationic ruthenium catalysts have been employed for the asymmetric hydrogenation of 1-alkyl substituted 3,4-dihydroisoquinolines with excellent yields and enantiomeric excesses (ee). mdpi.com

Asymmetric Transfer Hydrogenation : This method uses a hydrogen donor, such as formic acid or isopropanol, in place of hydrogen gas. The Noyori-type ruthenium catalysts are well-known for their effectiveness in the asymmetric transfer hydrogenation of imines, including 3,4-dihydroisoquinolines. researchgate.net

Another strategy is the asymmetric aza-Friedel-Crafts reaction, where a chiral catalyst, such as a chiral phosphoric acid, promotes the enantioselective addition of a nucleophile (e.g., naphthols) to the C1 position of a 3,4-dihydroisoquinoline. bohrium.com This method provides direct access to C1-arylated tetrahydroisoquinolines in high yields and enantioselectivities. bohrium.combohrium.com

| Catalyst System | Reaction Type | Substrate | Product | Enantioselectivity (ee) |

| [Ru((R,R)-TsDPEN)] | Transfer Hydrogenation | 1-Substituted DHIQs | 1-Substituted THIQs | High |

| Ir/TaniaPhos | Hydrogenation | 1-Substituted DHIQs | 1-Substituted THIQs | High |

| Rh/Chiral Diene | Arylation | DHIQ tetraarylborates | 1-Aryl THIQs | up to 97% |

| Chiral Phosphoric Acid | aza-Friedel-Crafts | DHIQs + Naphthols | C1-Naphthyl THIQs | Excellent |

| DHIQ: Dihydroisoquinoline; THIQ: Tetrahydroisoquinoline. Data compiled from multiple sources. researchgate.netbohrium.combohrium.com |

Organocatalytic Asymmetric Allylation of Dihydroisoquinolines

Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of 3,4-dihydroisoquinolines. A notable example is the asymmetric allylation, which introduces an allyl group at the C1 position with high stereocontrol. acs.orgbeilstein-journals.orgnih.govd-nb.info

One successful approach utilizes chiral BINOL-derived catalysts, such as chiral phosphoric acids or diols, to activate the dihydroisoquinoline towards nucleophilic attack by an allylating agent. beilstein-journals.orgd-nb.info For instance, the reaction of 3,4-dihydroisoquinolines with γ,γ-disubstituted allylboronic acids, catalyzed by a chiral BINOL derivative, can produce homoallylic amines with adjacent tertiary and quaternary stereocenters in high yield, diastereoselectivity, and enantioselectivity. d-nb.info The stereochemical outcome can often be controlled by selecting the appropriate E/Z geometry of the allylboronic acid and the enantiomer of the BINOL catalyst. d-nb.info

In addition to organocatalysts, transition metal-catalyzed asymmetric allylations have also been developed. A copper-catalyzed asymmetric allylation of 3,4-dihydroisoquinoline using allyltrimethoxysilane (B1265876) as the nucleophile in the presence of a chiral phosphine ligand (DTBM-SEGPHOS) affords the chiral 1-allyltetrahydroisoquinoline derivatives in good yield and stereoselectivity. acs.orgnih.gov These chiral allyl adducts are versatile intermediates for the synthesis of various isoquinoline alkaloids. acs.orgnih.gov

| Catalyst/Ligand | Allylating Agent | Product | Yield | Enantioselectivity (ee) |

| (S)-3,3'-Dibromo-BINOL | γ,γ-disubstituted allylboronic acids | 1-Allyl-THIQ derivatives | Good | High (e.g., 90%) |

| Cu/DTBM-SEGPHOS | Allyltrimethoxysilane | 1-Allyl-THIQ derivatives | Good | Good |

| Data sourced from multiple publications. acs.orgnih.govd-nb.info |

Novel Reaction Pathways and Methodological Advancements

The synthesis of 3,4-dihydroisoquinolines and their derivatives continues to be an area of active research, driven by the prevalence of this scaffold in biologically active compounds. Recent advancements have focused on developing more efficient, sustainable, and diverse synthetic routes. These modern methodologies offer novel approaches to constructing the dihydroisoquinoline core and introducing a variety of substituents, paving the way for the creation of extensive compound libraries for further investigation.

Aza-Conjugate Addition Methodologies

A notable advancement in the synthesis of 3,4-dihydroisoquinoline derivatives involves the use of aza-conjugate addition reactions. A straightforward method has been developed for the synthesis of 3,4-dihydroisoquinoline nitrones starting from aryl-aldehydes that contain ortho-substituted α,β-unsaturated carboxylic acid derivatives. nih.govacs.org

In this process, the aryl-aldehyde reacts with hydroxylamine, leading to the formation of a reactive N-hydroxy-carbinolamine intermediate. This intermediate then undergoes an intramolecular aza-conjugate addition, yielding the desired 3,4-dihydroisoquinoline nitrones in good yields. nih.govacs.org These resulting nitrones are versatile intermediates that can be further modified. For instance, they can be reduced to the corresponding hydroxylamines, enamines, and amines. nih.gov Furthermore, 3,4-dihydroisoquinoline nitrones can react with dimethyl acetylenedicarboxylate (B1228247) (DMAD) through a nih.govacs.org-dipolar cycloaddition pathway, which results in the formation of tricyclic heteroarenes. nih.govacs.org

Visible-Light-Mediated Aerobic Dehydrogenation

A green and environmentally friendly approach for the synthesis of 3,4-dihydroisoquinoline derivatives has been developed utilizing visible-light-mediated aerobic dehydrogenation. acs.orgresearchgate.netnih.govorganic-chemistry.org This method employs a nontoxic, stable, and inexpensive titanium dioxide (TiO2) catalyst to facilitate the dehydrogenation of N-heterocycles, including 3,4-dihydroisoquinolines, using molecular oxygen as a green oxidant. acs.orgresearchgate.netnih.govorganic-chemistry.org

The reaction can be performed in both batch and continuous flow systems, with the latter demonstrating improved scalability and reactivity. acs.orgresearchgate.netnih.gov Mechanistic studies, including absorption analysis and NMR analysis, have provided insights into the reaction pathway. acs.orgnih.gov It has been determined that oxygen is reduced to hydrogen peroxide, and the use of dimethyl sulfoxide (B87167) (DMSO) is crucial as a scavenger for this oxidant byproduct to ensure high yields. acs.orgnih.govorganic-chemistry.org The process shows good tolerance for various functional groups, such as halogens, methoxy (B1213986), esters, and methyl groups. organic-chemistry.org

Multicomponent Assembly Strategies for Diverse Heterocyclic Structures

Multicomponent assembly processes (MCAPs) have emerged as powerful tools for the rapid and efficient synthesis of complex heterocyclic scaffolds incorporating a tetrahydroisoquinoline core, which is a direct precursor to the 3,4-dihydroisoquinoline system. nih.govnih.govacs.org These strategies allow for the facile derivatization of the core structure, enabling access to a diverse array of compounds. nih.govnih.gov

One such strategy involves a Mannich-type multicomponent assembly process, which is followed by various cyclization reactions. nih.gov This approach has been successfully extended to the synthesis of compounds based on benzodiazepine (B76468), tetrahydropyridine, and aryl piperidine scaffolds fused to a tetrahydroisoquinoline core. nih.gov For example, a reaction between a tetrahydroisoquinoline, zinc phenylacetylide or ethynylmagnesium bromide in the presence of TMSOTf, followed by trapping with o-azidobenzoyl chloride, leads to the formation of novel triazolo 1,5-benzodiazepin-2-ones. nih.gov These products can then undergo further diversification through cross-coupling reactions like the Buchwald-Hartwig or Suzuki reactions. nih.gov

Copper-Catalyzed Reactions for Dihydroisoquinoline Imines

Copper-catalyzed reactions have been developed as an efficient and mild method for the oxidation of 3,4-dihydroisoquinolines (DHIQs) to their corresponding isoquinolines. nih.govacs.org This green chemical approach utilizes air as a clean oxidant and a copper(II) bromide (CuBr2) catalyst in dimethyl sulfoxide (DMSO) at room temperature. nih.govacs.org The choice of base, such as sodium ethoxide (NaOEt) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is dependent on the substitution pattern of the DHIQ. nih.gov This method is noted for its mild reaction conditions, eco-friendliness, good functional group tolerance, and high reaction yields. nih.govacs.org

In a related copper-catalyzed process, enolizable imines can undergo a denitrogenative and dehydrative condensation with α-diazo-β-ketoesters to produce highly substituted pyrroles. rsc.org The reaction is thought to proceed through the nucleophilic addition of the imine nitrogen to a copper carbenoid, followed by tautomerization and cyclocondensation. rsc.org This methodology has been successfully applied to a methyl-substituted dihydroisoquinoline. rsc.org

Castagnoli-Cushman Reaction for 3,4-Dihydroisoquinolin-1(2H)-ones

The Castagnoli-Cushman reaction has proven to be a valuable tool for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives. kthmcollege.ac.inrsc.orgrsc.org This reaction has been utilized to synthesize a large number of derivatives of this scaffold for various applications. rsc.orgrsc.org

The scope of the Castagnoli-Cushman reaction has been expanded to include the reaction of 3,4-dihydroisoquinolines with various anhydrides such as glutaric anhydride and its oxygen and sulfur analogues. nih.govbeilstein-journals.org This provides a one-step route to benzo[a]quinolizidine systems and their heterocyclic counterparts. nih.govbeilstein-journals.org The reaction between 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) and its 1-substituted derivatives with different anhydrides has been explored as a potential one-step method for constructing substituted benzo[a]quinolizidinones and pyrrolo[2,1-a]isoquinolinones. nih.govbeilstein-journals.org The reaction mechanism is believed to involve an initial nucleophilic attack of the enamine tautomer of the 3,4-dihydroisoquinoline onto a carbonyl carbon of the anhydride. nih.govbeilstein-journals.org

Derivatization Strategies for Enhancing Molecular Complexity and Biological Functionality

Modifications at the Amine Moiety (N7-Position)

The amine group at the N7-position of the 3,4-dihydroisoquinoline (B110456) core is a primary site for derivatization, enabling the introduction of a wide range of functional groups through alkylation, acylation, and the formation of various nitrogen-containing linkages.

Alkylation and Acylation Reactions at the Amine Group

Alkylation of the 7-amino group introduces alkyl substituents, which can alter the steric and electronic properties of the molecule. Methods such as reductive amination and the Mannich reaction are employed for this purpose. mdpi.comlibretexts.org For instance, the Mannich reaction can be utilized for the N-alkylation of related chromone (B188151) derivatives bearing a dihydroisoquinoline moiety. mdpi.com

Acylation involves the reaction of the amine with acylating agents like acid chlorides or anhydrides to form amides. nih.govarkat-usa.orgsemanticscholar.org Research has shown the successful acylation of 7-amino-1-methyl-3,4-dihydroisoquinoline to produce N-(1-methyl-3,4-dihydroisoquinolin-7-yl)acetamide. mdpi.com This reaction is a fundamental step in building more complex molecules from the 7-amino precursor. mdpi.com

Formation of Amides and Other Nitrogen-Containing Linkages

The formation of an amide bond at the N7-position is a common and powerful strategy for introducing diverse substituents, including heterocyclic moieties. This is typically achieved by coupling the 7-amino-3,4-dihydroisoquinoline with a carboxylic acid using standard peptide coupling agents.

A notable example is the synthesis of methyl 7-(thiophene-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate. This reaction involves the coupling of a 7-amino-substituted dihydroisoquinoline with thiophene-3-carboxylic acid. The process often requires activating agents to facilitate the amide bond formation. The synthesis of the required 7-amino precursor can be accomplished via the catalytic hydrogenation of a 7-nitro-3,4-dihydroisoquinoline (B1308824) derivative.

| Reagent/Catalyst | Solvent | Temperature | Duration | Yield | Reference |

| HATU, DIPEA | DMF | Room Temp | 16 h | 75-89% | |

| EDC/HOBt | DMF | Room Temp | 12 h | ~70% | |

| Pd/C, H₂ (for nitro reduction) | Ethanol (B145695) | Room Temp | - | 85-90% | |

| HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, DIPEA: N,N-Diisopropylethylamine, EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: Hydroxybenzotriazole, DMF: Dimethylformamide |

Substitutions on the Dihydroisoquinoline Ring System

Functionalization of the carbon framework of the 3,4-dihydroisoquinoline ring is a key strategy for modulating the biological activity and physicochemical properties of the resulting compounds. Substitutions can be introduced at various positions, including C1, C3, C4, C6, and C8.

Functionalization at C1, C3, C4, C6, and C8 Positions

The C1 position is particularly reactive and amenable to substitution. The Bischler-Napieralski reaction is a classic method for synthesizing 1-substituted 3,4-dihydroisoquinolines. organic-chemistry.orgclockss.orgcentralasianstudies.org Further modifications can be achieved through various reactions. For example, 1-alkyl-3,4-dihydroisoquinolines can act as nucleophiles to react with electrophiles. mdpi.com Asymmetric hydrogenation of 1-alkyl substituted dihydroisoquinolines, catalyzed by chiral iridium complexes, can produce chiral 1-alkyl tetrahydroisoquinolines with high enantioselectivity. mdpi.com

Functionalization at the C3 and C4 positions has also been explored. A three-component reaction involving an activated arene, isobutyraldehyde, and nitriles allows for the synthesis of 3,3-dialkyl-3,4-dihydroisoquinolines. rsc.org Routes to C4-substituted isoquinolines often involve the preparation and activation of isoquinolin-1(2H)-ones. organic-chemistry.org

Substitutions on the benzene (B151609) ring portion of the scaffold, at positions C6 and C8, are also synthetically accessible. For instance, the synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770) has been reported, which can then be converted to 8-amino derivatives via fluorine-amine exchange. nih.govmdpi.com These 8-amino compounds can be further treated with organolithium reagents to introduce substituents at the C1 position, yielding 1,8-disubstituted tetrahydroisoquinolines. nih.govmdpi.com The synthesis of various C6 and C7 substituted 1-methyl-3,4-dihydroisoquinolines has also been documented. mdpi.com

| Position | Type of Functionalization | Method/Reaction | Key Reagents | Reference |

| C1 | Alkylation | Asymmetric Hydrogenation | [Ir(COD)Cl]₂, Chiral Ligands | mdpi.com |

| C1 | Arylation | Nucleophilic Addition | Organolithium reagents | mdpi.com |

| C3 | Dialkylation | Three-component reaction | Isobutyraldehyde, Nitriles | rsc.org |

| C4 | Carboxamide | Castagnoli-Cushman Reaction | Homophthalic anhydrides | nih.gov |

| C6/C7 | Methoxy (B1213986), Methylenedioxy | Bischler-Napieralski | POCl₃, P₂O₅ | mdpi.com |

| C8 | Amination (from Fluoro) | Nucleophilic Substitution | Pyrrolidine, Morpholine (B109124) | mdpi.com |

Introduction of Heterocyclic Moieties

Heterocyclic rings are prevalent in pharmacologically active molecules, and their incorporation into the 3,4-dihydroisoquinoline scaffold can lead to compounds with novel biological profiles. This can be achieved by attaching the heterocycle to various positions on the core structure.

As mentioned previously, amide coupling at the N7-position is a straightforward method to introduce heterocycles, such as a thiophene (B33073) ring. Another powerful method is the palladium-catalyzed Suzuki cross-coupling reaction. nih.govorganic-chemistry.org This reaction can be used to form a carbon-carbon bond between a halogenated dihydroisoquinoline (e.g., a bromo- or chloro-derivative) and a heterocyclic boronic acid, allowing for the direct attachment of a wide range of heteroaryl groups to the dihydroisoquinoline ring. nih.govdergipark.org.tr Similarly, the Buchwald-Hartwig amination provides a route to form a carbon-nitrogen bond, enabling the linkage of nitrogen-containing heterocycles to the scaffold. libretexts.orgwikipedia.orgorganic-chemistry.orgnih.gov For example, this method can be used for the amination of aryl halides with cyclic amines. nih.gov

Formation of Fused and Spiro-Cyclic Systems Incorporating the 3,4-Dihydroisoquinoline Core

To significantly increase molecular complexity and explore new chemical space, the 3,4-dihydroisoquinoline core can be elaborated into fused or spiro-cyclic systems. These rigidified structures are of great interest in medicinal chemistry.

Cycloaddition reactions are a primary tool for constructing these complex architectures. For example, the Castagnoli-Cushman reaction between 3,4-dihydroisoquinolines and various anhydrides provides a one-step route to tricyclic fused systems like benzo[a]quinolizidinones. researchgate.netresearchgate.net Another common strategy is the [3+2] cycloaddition. The reaction of 3,4-dihydroisoquinolines with isatin-derived carbonates leads to the formation of complex tetrahydroisoquinoline-fused spirooxindoles. rsc.orgmdpi.com This approach combines two privileged scaffolds into a single molecule. rsc.org The synthesis of protoberberine alkaloids, a major class of isoquinoline (B145761) alkaloids, often involves the reaction of 3,4-dihydroisoquinolines with reagents like homophthalic anhydride (B1165640) or o-toluamide anions to build the fused tetracyclic framework. researchgate.netresearchgate.netrsc.orgthieme-connect.comnih.gov

| Reaction Type | Reactants | Resulting System | Reference |

| Fused Systems | |||

| Castagnoli-Cushman | 3,4-Dihydroisoquinoline + Glutaric Anhydride | Benzo[a]quinolizidine | researchgate.net |

| Addition-Cyclization | 3,4-Dihydroisoquinoline + o-Toluamide Anion | 8-Oxoprotoberberine | researchgate.netrsc.orgthieme-connect.com |

| [3+2] Cycloaddition | 3,4-Dihydroisoquinoline + Oxime Chlorides | Tricyclic 1,2,4-Oxadiazoline | |

| Spiro-Cyclic Systems | |||

| [3+2] Cyclization | 3,4-Dihydroisoquinoline + Isatin-derived Carbonates | Tetrahydroisoquinoline-fused Spirooxindole | rsc.orgmdpi.com |

| 1,3-Dipolar Cycloaddition | 3,4-Dihydroisoquinoline + Ninhydrin | Spiro Indane-1,3-dione |

Medicinal Chemistry Applications and Drug Discovery Potential

3,4-Dihydroisoquinolin-7-amine as a Lead Compound for Drug Development

The 3,4-dihydroisoquinoline (B110456) framework is a key structural motif found in a variety of natural products and synthetic molecules with significant therapeutic properties. Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups to interact with biological targets. This makes derivatives of 3,4-dihydroisoquinoline, including those with an amine at the 7-position, valuable lead compounds in drug discovery programs.

Researchers have utilized the 3,4-dihydroisoquinoline scaffold as a foundational structure for developing inhibitors of various enzymes implicated in disease. For instance, novel 1-oxo-3,4-dihydroisoquinoline-4-carboxamides have been designed as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair and a validated target in cancer therapy. nih.govresearchgate.net In these inhibitors, the dihydroisoquinolone core mimics the nicotinamide (B372718) moiety of NAD+, enabling them to compete for the NAD+-binding site of PARP enzymes. nih.gov

Similarly, the 3,4-dihydroisoquinoline scaffold has been the subject of in silico screening and design for novel inhibitors of leucine (B10760876) aminopeptidase (B13392206) (LAP), an enzyme involved in pathological conditions such as cancer. mdpi.comnih.gov Virtual screening of large compound libraries has identified 3,4-dihydroisoquinoline derivatives with the potential to inhibit LAP, suggesting their utility as starting points for the development of new anticancer agents. mdpi.comnih.govgrafiati.com

Furthermore, 1-phenyl-3,4-dihydroisoquinoline (B1582135) amides have been developed as potential inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in inflammatory processes. researchgate.netnih.gov The development of selective PDE4 inhibitors is a key area of research for treating inflammatory diseases, and the 3,4-dihydroisoquinoline scaffold provides a promising framework for achieving this. researchgate.netnih.govresearcher.life

The following table summarizes the biological activities of some lead compounds based on the 3,4-dihydroisoquinoline scaffold.

| Compound Class | Target | Biological Activity | Reference |

| 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides | PARP1/PARP2 | Inhibition in the nanomolar to micromolar range | nih.govresearchgate.net |

| 3,4-Dihydroisoquinoline derivatives | Leucine Aminopeptidase | Potential inhibitory activity identified through virtual screening | mdpi.comnih.gov |

| 1-Phenyl-3,4-dihydroisoquinoline amides | PDE4B | IC50 values in the micromolar range | researchgate.netnih.gov |

| 6,7-Dihydroxy-3,4-dihydroisoquinolines | NF-κB | Inhibition of NF-κB pathway | semanticscholar.org |

Strategies for Lead Optimization and Analogue Design

Once a lead compound with a desired biological activity is identified, the next step in the drug discovery process is lead optimization. This involves systematically modifying the chemical structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. For derivatives of 3,4-dihydroisoquinoline, several strategies for lead optimization and analogue design have been explored.

Structure-activity relationship (SAR) studies are fundamental to this process. These studies involve synthesizing a series of analogues with specific structural modifications and evaluating their biological activity. For example, in the development of 1-phenyl-3,4-dihydroisoquinoline-based PDE4 inhibitors, SAR analysis revealed that the substitution pattern on the C-3 side chain phenyl ring is crucial for both inhibitory activity and selectivity. researchgate.netnih.gov Specifically, the presence of a methoxy (B1213986) group or a halogen atom at the ortho-position of the phenyl ring was found to enhance inhibitory activity towards PDE4B. researchgate.netnih.gov

In the case of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives designed as tubulin polymerization inhibitors, SAR studies have shown that introducing a polar sidechain at the C-4 position of the isoquinoline (B145761) ring can increase cytotoxic activity. mdpi.comresearchgate.net The nature and position of substituents on the B ring were also found to be critical, with electron-donating groups generally favoring higher cytotoxic activity. mdpi.comresearchgate.net

The following table highlights some key SAR findings for 3,4-dihydroisoquinoline analogues.

| Compound Series | Key SAR Findings | Reference |

| 1-Phenyl-3,4-dihydroisoquinoline amides (PDE4 inhibitors) | Ortho-substitution (methoxy or halogen) on the C-3 phenyl ring enhances PDE4B inhibition. | researchgate.netnih.gov |

| 1,4-Disubstituted-3,4-dihydroisoquinolines (Tubulin inhibitors) | A polar sidechain at the C-4 position and electron-donating groups on the B-ring increase cytotoxicity. | mdpi.comresearchgate.net |

| 1-Aryl-6-hydroxy-1,2,3,4-tetrahydroisoquinoline analogs (Antimalarials) | Phenyl group on the amide nitrogen is preferred; electron-donating groups at the para-position and electron-withdrawing groups at the meta-position of the phenyl ring are favorable. | nih.gov |

| 3,4-Dihydroisoquinoline-3-carboxylic acid derivatives | Cyclization of 2,6-unsubstituted derivatives often yields a single predominant isomer. | nih.gov |

Scaffold Hopping Approaches in Medicinal Chemistry

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core structure (scaffold) of a known active compound with a different, often structurally distinct, scaffold while retaining the essential pharmacophoric features responsible for biological activity. This approach can lead to the discovery of novel chemical entities with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position.

A notable example of scaffold hopping involving the 3,4-dihydroisoquinoline core is the development of novel antidepressant agents based on the structure of agomelatine (B1665654). semanticscholar.orgnih.govnih.govresearchgate.netresearchgate.net Agomelatine is a melatonergic agonist and 5-HT2C antagonist used for the treatment of major depressive disorder. Through a scaffold-hopping strategy, researchers designed and synthesized a series of 3,4-dihydroisoquinoline compounds as potential new antidepressants. nih.govnih.govresearchgate.net

This process typically involves in silico screening and knowledge-based analysis to identify new scaffolds that can mimic the key interactions of the original drug with its target. nih.govresearchgate.net In the case of the agomelatine-inspired compounds, a dihydroquinoline analog, N-(2-(7-methoxy-3,4-dihydroisoquinolin-1-yl)ethyl)acetamide hydrochloride (NMDEA), was synthesized and shown to exhibit antidepressant-like effects in animal models. nih.gov This compound demonstrated the ability to attenuate depression-related behaviors and modulate the gut microbiota and host immune responses. nih.gov

The following table provides an overview of a scaffold hopping approach from agomelatine to a 3,4-dihydroisoquinoline derivative.

| Original Drug | Target/Indication | New Scaffold | Resulting Compound Example | Key Findings | Reference |

| Agomelatine | Antidepressant (Melatonin receptor agonist, 5-HT2C antagonist) | 3,4-Dihydroisoquinoline | N-(2-(7-methoxy-3,4-dihydroisoquinolin-1-yl)ethyl)acetamide hydrochloride (NMDEA) | Attenuated depression-related behaviors in animal models; modulated gut microbiota and immune responses. | nih.govnih.govresearchgate.net |

Development of Novel Therapeutic Agents Based on the 3,4-Dihydroisoquinoline Scaffold

The versatility of the 3,4-dihydroisoquinoline scaffold has led to the development of a diverse range of novel therapeutic agents targeting various diseases. These efforts highlight the broad applicability of this chemical framework in medicinal chemistry.

One significant area of development is in the field of oncology. For example, derivatives of 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) have been investigated as inhibitors of P-glycoprotein (P-gp), a transmembrane efflux pump that plays a major role in multidrug resistance (MDR) in cancer cells. nih.govrsc.orgdrugbank.com By inhibiting P-gp, these compounds can restore the efficacy of conventional chemotherapeutic agents in resistant tumors. nih.gov Specifically, 1-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives have shown potent P-gp inhibitory activity. nih.gov

In the realm of immunology and inflammation, 3,4-dihydroisoquinoline-2(1H)-carboxamides have been identified as inhibitors of the stimulator of interferon genes (STING) pathway. nih.govresearchgate.netgoogle.comacs.org The STING pathway is a critical component of the innate immune system, and its overactivation can lead to autoimmune and autoinflammatory diseases. nih.gov Extensive structure-activity relationship studies have led to the identification of potent STING inhibitors with cellular IC50 values in the nanomolar range, offering a potential therapeutic strategy for these conditions. nih.gov

Furthermore, the 3,4-dihydroisoquinoline scaffold has been utilized to develop inhibitors of tubulin polymerization, a validated target for anticancer drugs. mdpi.comresearchgate.net A series of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives were synthesized and shown to exhibit cytotoxic activities against leukemia cell lines, with the most potent compounds inhibiting tubulin polymerization in the sub-micromolar range. mdpi.comresearchgate.net

The following table presents examples of novel therapeutic agents developed from the 3,4-dihydroisoquinoline scaffold.

| Therapeutic Agent Class | Target/Mechanism of Action | Example Compound/Derivative | Key Research Finding | Reference |

| P-glycoprotein Inhibitors | Reversal of multidrug resistance in cancer | 1-Phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives | Potent inhibition of P-gp with IC50 values < 0.5 μM. | nih.govpreprints.org |

| STING Inhibitors | Inhibition of the STING signaling pathway for anti-inflammatory effects | 3,4-Dihydroisoquinoline-2(1H)-carboxamide derivatives | Compound 5c with human and mouse STING inhibitory IC50 values of 44 and 32 nM, respectively. | nih.gov |

| Tubulin Polymerization Inhibitors | Anticancer activity through inhibition of microtubule assembly | 1,4-Disubstituted-3,4-dihydroisoquinoline derivatives | Compound 32 with an IC50 of 0.64 μM against CEM leukemia cells and confirmed tubulin polymerization inhibition. | mdpi.comresearchgate.net |

| Spasmolytic Agents | Smooth muscle relaxation | 1,3-Disubstituted 3,4-dihydroisoquinolines | Novel derivatives synthesized via Bischler-Napieralski reaction showing potential spasmolytic activity. | mdpi.com |

Diverse Biological Activities of 3,4 Dihydroisoquinolin 7 Amine Derivatives

Anticancer and Antiproliferative Activities

The quest for novel anticancer agents has identified 3,4-dihydroisoquinoline (B110456) derivatives as a promising class of compounds. Their mechanism of action is often multifaceted, involving the inhibition of critical enzymes, disruption of the cell cycle, and interference with the cellular cytoskeleton.

Derivatives of the isoquinoline (B145761) scaffold have demonstrated notable inhibitory activity against various protein kinases and other enzymes that are crucial for the proliferation and survival of cancer cells.

Certain synthetic analogs of lamellarins, which are DOPA-derived marine alkaloids containing a pyrrolo[2,1-a]isoquinoline (B1256269) structure, have shown potent effects on protein kinases. rsc.org For instance, the (aS) isomer of one such analog selectively inhibited GSK-3α/β, PIM1, and DYRK1A with IC50 values ranging from 0.22 to 0.44 μM, while the (aR) isomer was a potent but less selective kinase inhibitor. rsc.org The inhibition of these specific kinases is believed to contribute to the potent cytotoxicity of these compounds. rsc.org Other derivatives have been found to inhibit the epidermal growth factor receptor (EGFR), a key factor in some drug-resistant cancers. rsc.org

In other studies, 3,4-dihydroisoquinoline derivatives have been identified as effective inhibitors of different enzyme systems. One compound, diethyl 6,8-dibenzyloxy-3,4,-dihydroisoquinoline-3,3-dicarboxylate, exhibited significant inhibitory activity against microsomal leucine (B10760876) aminopeptidase (B13392206) (LAP) with an IC50 value of 16.5 µM. nih.gov Furthermore, certain isoquinoline-based N-ethyl ureas have been shown to interfere with the activity of DNA gyrase and topoisomerase IV, essential enzymes in bacterial replication. mdpi.com The ability of these compounds to modulate multidrug resistance (MDR) has also been explored, with some derivatives acting as potent inhibitors of P-glycoprotein (P-gp), a key efflux pump. researchgate.net

Table 1: Inhibition of Kinases and Enzymes by 3,4-Dihydroisoquinoline Derivatives

| Compound Class/Derivative | Target Enzyme/Protein | Activity (IC₅₀) | Source(s) |

|---|---|---|---|

| Lamellarin Analog (aS) | GSK-3α/β, PIM1, DYRK1A | 0.22–0.44 μM | rsc.org |

| Diethyl 6,8-dibenzyloxy-3,4,-dihydroisoquinoline-3,3-dicarboxylate | Microsomal Leucine Aminopeptidase (LAP) | 16.5 µM | nih.gov |

| Phthalazinone-THIQ Derivatives | P-glycoprotein (P-gp) | EC₅₀ = 46.2 ± 3.5 nM (Compound 26) | researchgate.net |

| Lamellarin Derivatives | Breast Cancer Resistance Protein (BCRP) | - | rsc.org |

| Isoquinoline-based N-ethyl ureas | DNA gyrase, Topoisomerase IV | - | mdpi.com |

A key strategy in cancer therapy is to halt the uncontrolled proliferation of tumor cells by inducing cell cycle arrest. Several 3,4-dihydroisoquinoline derivatives have been shown to effectively arrest cancer cells at specific phases of the cell cycle.

A series of 1-benzoyl-3,4-dihydroisoquinolines demonstrated a powerful ability to disrupt the cell cycle in the leukemia L1210 cell line. conicet.gov.ar The most potent of these compounds induced an accumulation of 85% of cells in the G1 phase, suggesting a significant therapeutic advantage. conicet.gov.ar Structure-activity relationship (SAR) studies revealed that the 1-benzoyl-imines moiety and a hydrophobic group at the C-6 position were critical for this cytotoxic activity. conicet.gov.ar

In contrast, other derivatives have been found to act at a different checkpoint. Newly synthesized arylazo derivatives incorporating an isoquinoline moiety were shown to induce cell cycle arrest at the G2/M phase in both breast carcinoma (MCF7) and hepatocellular carcinoma (HepG2) cell lines. benthamdirect.com This arrest is part of a broader anticancer effect that also includes the induction of apoptosis. benthamdirect.com The disruption of microtubule formation by certain derivatives is another mechanism that leads to cell cycle arrest.

Table 2: Cell Cycle Arrest Activity of 3,4-Dihydroisoquinoline Derivatives

| Compound/Derivative Class | Cell Line | Effect | Source(s) |

|---|---|---|---|

| 1-Benzoyl-3,4-dihydroisoquinolines | Leukemia L1210 | G1 phase arrest (85% accumulation) | conicet.gov.ar |

| Arylazo-isoquinoline derivatives | MCF7 (Breast), HepG2 (Liver) | G2/M phase arrest | benthamdirect.com |

| Methoxy (B1213986) and Benzoyl Derivatives | - | Cell cycle arrest via microtubule disruption |

Microtubules are essential components of the cytoskeleton involved in cell division, making them an attractive target for anticancer drugs. researchgate.net A significant number of 3,4-dihydroisoquinoline derivatives have been designed as inhibitors of tubulin polymerization, acting at the colchicine (B1669291) binding site. nih.gov

Inspired by the structure of Combretastatin (B1194345) A-4 (CA-4), a potent natural tubulin inhibitor, researchers have synthesized various 1,4-disubstituted- and 1-phenyl-3,4-dihydroisoquinoline (B1582135) derivatives. researchgate.netnih.govresearchgate.net Many of these compounds displayed moderate to good cytotoxic activities against cancer cell lines like human CEM leukemia. researchgate.netnih.gov For example, compound 32 in one study showed an IC50 of 0.64 μM against CEM cells and was confirmed to inhibit tubulin polymerization. researchgate.netnih.gov Another potent compound, 5n, which has a 3'-OH and 4'-OCH3 substituted phenyl ring, was also identified as an effective tubulin polymerization inhibitor. researchgate.net

Similarly, derivatives featuring methoxy and benzoyl groups, such as 6-hydroxy-7-methoxy-2-(3,4,5-trimethoxybenzoyl)-DHIQ, have exhibited potent antiproliferative activity (GI₅₀ = 51 nM in DU-145 cells) and strong tubulin polymerization inhibition, comparable to known agents. Molecular docking studies have helped to elucidate the structure-activity relationships, showing how these molecules interact with the hydrophobic pockets of the tubulin protein. nih.govresearchgate.net

Table 3: Cytotoxic and Tubulin Polymerization Inhibitory Activities of 3,4-Dihydroisoquinoline Derivatives

| Compound/Derivative | Cell Line | Cytotoxic Activity (IC₅₀/GI₅₀) | Tubulin Polymerization Inhibition | Source(s) |

|---|---|---|---|---|

| Compound 32 (1,4-disubstituted) | CEM Leukemia | 0.64 μM | Confirmed | researchgate.netnih.gov |

| Compound 21 (1,4-disubstituted) | CEM Leukemia | 4.10 μM | - | researchgate.netnih.gov |

| Compound 5n (1-phenyl-substituted) | - | - | Potent inhibitor | researchgate.net |

| 6-hydroxy-7-methoxy-2-(3,4,5-trimethoxybenzoyl)-DHIQ | DU-145 (Prostate) | 51 nM | Comparable to combretastatin A-3 |

Antimicrobial and Antifungal Properties

Beyond their anticancer potential, 3,4-dihydroisoquinoline derivatives have also emerged as promising agents for combating microbial and fungal infections.

A series of novel 2-aryl-6,7-methylenedioxy-3,4-dihydroisoquinolin-2-ium bromides have been synthesized and evaluated for their in vitro antifungal activities. jst.go.jp These compounds were tested against several plant pathogenic fungi, including Alternaria alternata, Curvularia lunata, and Fusarium oxysporum sp. niveum. jst.go.jp

The results showed that most of these synthetic derivatives exhibited higher antifungal activity than the natural isoquinoline alkaloids sanguinarine (B192314) and chelerythrine. jst.go.jp Against A. alternata and C. lunata, many compounds were also more potent than the commercial fungicide thiabendazole. jst.go.jp For example, compounds 4-2 and 4-3 showed the highest activity against A. alternate with inhibition rates of 81.6% and 85.9%, respectively, at a concentration of 50 µg/mL. jst.go.jp Against C. lunata, eight different derivatives exhibited inhibition rates between 88.6% and 95.3%. jst.go.jp Structure-activity relationship analysis indicated that the type and position of substituents on the N-aromatic ring significantly influenced the antifungal potency, with halogens and trifluoromethyl groups generally enhancing activity. jst.go.jp

Table 4: Antifungal Activity of 2-Aryl-6,7-methylenedioxy-3,4-dihydroisoquinolin-2-ium Bromides at 50 µg/mL

| Compound | Substituent (R) | Inhibition Rate vs. A. alternata (%) | Inhibition Rate vs. C. lunata (%) | Inhibition Rate vs. F. oxysporum sp. niveum (%) | Source(s) |

|---|---|---|---|---|---|

| 4-2 | 2-F | 81.6 | 95.3 | 74.1 | jst.go.jp |

| 4-3 | 3-F | 85.9 | 95.3 | 77.8 | jst.go.jp |

| 4-6 | 2-Cl | 77.9 | 91.8 | 66.7 | jst.go.jp |

| 4-8 | 2-Br | 74.1 | 91.8 | 70.4 | jst.go.jp |

| Thiabendazole | Control | 78.9 | 74.1 | 85.2 | jst.go.jp |

| Sanguinarine | Control | 65.8 | 81.6 | 63.0 | jst.go.jp |

| Chelerythrine | Control | 70.2 | 77.8 | 59.3 | jst.go.jp |

The rise of antibiotic-resistant bacteria has spurred the search for new antibacterial agents. uts.edu.au Tricyclic isoquinoline derivatives have shown promising activity against several Gram-positive pathogens. uts.edu.aumdpi.comresearchgate.net

In one study, a series of tricyclic compounds derived from 1-methyl-3,4-dihydroisoquinolines were synthesized and tested for antibacterial properties. mdpi.comresearchgate.net Two compounds in particular, 8d and 8f, were found to be active against clinically relevant Gram-positive bacteria. uts.edu.aumdpi.comresearchgate.net Compound 8d showed a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and 128 µg/mL against Enterococcus faecium. uts.edu.aumdpi.comresearchgate.net Compound 8f was active against S. aureus (MIC = 32 µg/mL), Streptococcus pneumoniae (MIC = 32 µg/mL), and E. faecium (MIC = 64 µg/mL). uts.edu.aumdpi.comresearchgate.net These findings highlight the potential of the isoquinoline scaffold in the development of new antibacterial drugs. mdpi.com

Table 5: Antibacterial Activity (MIC, µg/mL) of Tricyclic Isoquinoline Derivatives

| Compound | Staphylococcus aureus | Streptococcus pneumoniae | Enterococcus faecium | Source(s) |

|---|---|---|---|---|

| 8d | 16 | >256 | 128 | uts.edu.aumdpi.comresearchgate.net |

| 8f | 32 | 32 | 64 | uts.edu.aumdpi.comresearchgate.net |

Antiviral Efficacy, Including HIV Reverse Transcriptase Inhibition

Derivatives of the 3,4-dihydroisoquinoline scaffold have shown promise as antiviral agents, particularly as inhibitors of the Human Immunodeficiency Virus (HIV) reverse transcriptase (RT). This enzyme is crucial for the replication of the virus, making it a key target for antiretroviral therapies.

Two series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) analogues were synthesized and evaluated for their in-vitro HIV-1 RT inhibitory activity. d-nb.info Out of thirty compounds tested at a concentration of 100 μM, eighteen showed more than 50% inhibition. d-nb.info Notably, compounds 8h and 8l from one of the series demonstrated the most promising inhibition at 74.82% and 72.58%, respectively. d-nb.info Docking studies of these two compounds were performed to understand their binding interactions with the HIV-RT enzyme. d-nb.info

In another study, a series of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(substituted phenyl) propanamides were synthesized and evaluated for their ability to inhibit HIV-1 RT. researchgate.net Among the synthesized compounds, 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-o-tolyl propanamide (3d) and 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2,4,6-tribromophenyl)propanamide (3f) were identified as significant inhibitors, with 56% and 43% residual RT activity, respectively, at a concentration of 40 µM. researchgate.net

Furthermore, research into 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylpropanamide derivatives also yielded potential HIV-1 RT inhibitors. researchgate.net Five compounds from this series exhibited over 50% inhibition of the enzyme, with compound 5h showing the highest inhibition at 61%. researchgate.net

The tetrahydroisoquinoline (THIQ) scaffold, a core component of these derivatives, is recognized for its privileged position in medicinal chemistry and has been reported in various natural products with anti-HIV activity. d-nb.infonih.gov

Beyond HIV, other studies have investigated the broader antiviral properties of dihydroisoquinoline derivatives. For instance, a series of 1,6-naphthyridine (B1220473) and 7,8-dihydroisoquinoline (B3349891) derivatives were tested for their activity against human cytomegalovirus (HCMV). asm.org One of the dihydroisoquinoline derivatives, compound B2 , was found to be three to nine times more active than the standard drug Ganciclovir. asm.org

| Compound Series | Most Potent Compounds | Biological Target | Key Findings |

| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogues | 8h , 8l | HIV-1 Reverse Transcriptase | Showed 74.82% and 72.58% inhibition, respectively, at 100 μM concentration. d-nb.info |

| 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(substituted phenyl) propanamides | 3d , 3f | HIV-1 Reverse Transcriptase | Exhibited 56% and 43% residual RT activity, respectively, at 40 µM. researchgate.net |

| 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylpropanamides | 5h | HIV-1 Reverse Transcriptase | Displayed the highest inhibition in its series at 61%. researchgate.net |

| 7,8-dihydroisoquinoline derivatives | B2 | Human Cytomegalovirus (HCMV) | Was three to ninefold more active than the standard drug Ganciclovir. asm.org |

Enzyme Inhibitory Activities

The versatility of 3,4-dihydroisoquinoline derivatives extends to the inhibition of various enzymes implicated in a range of diseases.

Leucine Aminopeptidase (LAP) Inhibition

Leucine aminopeptidases (LAPs) are enzymes that have been linked to pathological conditions such as cancer. nih.gov A group of 3,4-dihydroisoquinoline derivatives has been discovered to exhibit LAP inhibitory activity. nih.gov Theoretical studies, including 3D-QSAR, have been performed on isoquinoline derivatives containing phosphonic/phosphinic acid moieties to evaluate their potential as LAP inhibitors. researchgate.net These in-silico studies have shown that the compounds can interact with zinc ions and form hydrogen bonds, in addition to hydrophobic interactions with amino acids in the LAP binding pocket. researchgate.net

A study involving database searching and virtual screening was conducted to identify new potential LAP inhibitors with a 3,4-dihydroisoquinoline scaffold. nih.gov This highlights the ongoing interest in this class of compounds for developing novel anti-cancer agents.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and its over-activity can lead to various health problems, including kidney stones and peptic ulcers. nih.gov A series of N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues were synthesized and evaluated for their in-vitro urease inhibitory potential. nih.govacs.org All 22 synthesized compounds were found to be active, with some showing more potent inhibition than the standard, thiourea. nih.govacs.org

Specifically, analogues 1 , 2 , 4 , and 7 were identified as being more potent than thiourea, with IC50 values of 20.4 ± 0.22 μM, 11.2 ± 0.81 μM, 15.5 ± 0.49 μM, and 18.5 ± 0.65 μM, respectively, compared to thiourea's IC50 of 21.7 ± 0.34 μM. nih.govacs.org The structure-activity relationship indicated that compounds with electron-donating groups exhibited superior activity. nih.govacs.org

| Compound | IC50 (μM) for Urease Inhibition |

| Analogue 1 | 20.4 ± 0.22 |

| Analogue 2 | 11.2 ± 0.81 |

| Analogue 4 | 15.5 ± 0.49 |

| Analogue 7 | 18.5 ± 0.65 |

| Thiourea (Standard) | 21.7 ± 0.34 |

Phosphodiesterase-4 (PDE-4) Inhibition

Phosphodiesterase-4 (PDE4) is an enzyme that plays a key role in inflammation. researchgate.nettandfonline.com Novel 1-phenyl-3,4-dihydroisoquinoline amide derivatives have been developed as potential PDE4 inhibitors. researchgate.net A structure-activity relationship analysis showed that the attachment of a methoxy group or a halogen atom at the ortho-position of the C-3 side chain phenyl ring enhanced both the inhibitory activity towards PDE4B and its selectivity. researchgate.net One compound, 15 , exhibited potent inhibition both in vitro and in vivo, making it a promising lead for the development of new selective PDE4 inhibitors. researchgate.net

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair and have become important targets in cancer therapy. nih.gov A novel 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold was designed to develop new PARP inhibitors. nih.gov The synthesis of these compounds was achieved through a modified Castagnoli-Cushman reaction. nih.gov Iterative synthesis and in-vitro biological testing led to the identification of 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one as a lead compound for further preclinical development. nih.gov

D-Amino Acid Oxidase, Acetylcholinesterase, and Butyrylcholinesterase Inhibition

A series of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives were synthesized and tested for their inhibitory activity against D-amino acid oxidase (DAAO), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE). nih.govnih.gov Several of these compounds showed moderate inhibitory activities against all three enzymes. nih.govnih.gov

In a separate study, a series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were evaluated. mdpi.com While none of the compounds showed inhibitory activity against AChE, twelve of them were active against BuChE. mdpi.com Compound 2t , which has a meta-methoxy substituent, was the most potent in this assay. mdpi.com

Furthermore, a series of selective butyrylcholinesterase (BChE) inhibitors were designed from a 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid derivative. mdpi.com Compounds 9 and 23 from this series displayed improved BChE inhibitory activity and good selectivity over AChE. mdpi.com

Due to its structural similarity to coumarin, a known DAAO inhibitor, a synthetic series of 3,4-dihydroisoquinolin-1(2H)-one derivatives was also investigated for DAAO inhibition. nih.gov

Kinase JNK3 and Catechol O-methyltransferase (COMT) Inhibition

Derivatives of 3,4-dihydroisoquinoline have been investigated as inhibitors of c-Jun N-terminal kinase 3 (JNK3) and Catechol O-methyltransferase (COMT), two enzymes implicated in various pathological conditions.

Research has shown that 6,7-dihydroxy-3,4-dihydroisoquinolines, which are structurally related to dopamine (B1211576), are potent inhibitors of COMT. nih.gov These compounds, including the 1-benzyl and 1-methyl analogs, demonstrated greater inhibitory activity against rat liver COMT than the well-known inhibitor tropolone. nih.gov The inhibition was found to be uncompetitive with the substrate, and interestingly, the dihydroisoquinoline inhibitors themselves did not appear to be O-methylated by the enzyme. nih.gov This "nonmethylatable" characteristic is thought to arise from the tendency of these compounds to exist in a quinoidal tautomeric form rather than a true catechol structure. nih.gov

In addition to COMT, the broader class of isoquinoline derivatives has been explored for JNK3 inhibition, a kinase involved in neuronal apoptosis and inflammatory responses. While specific data on 3,4-dihydroisoquinolin-7-amine derivatives as JNK3 inhibitors is limited in the provided search results, the general isoquinoline scaffold is a known pharmacophore for kinase inhibitors.

Neuropharmacological Effects

The neuropharmacological profile of this compound derivatives is diverse, encompassing antidepressant-like effects, and interactions with crucial neurotransmitter receptors.

Several studies have highlighted the potential of 3,4-dihydroisoquinoline derivatives as antidepressant agents. For instance, a novel derivative, (2-bromophenyl)-(3,4-dihydroisoquinoline-1-yl)methanone (4a), exhibited potent antidepressant-like effects in mice without affecting their ambulatory activity. researchgate.net Mechanistic studies suggest that this effect is mediated through interactions with both serotonergic and dopaminergic systems, with docking studies indicating a strong affinity for the human dopamine D3 receptor. researchgate.net Other isoquinoline derivatives have also shown antidepressant-like activity in animal models like the forced swimming test. researchgate.netacs.org